molecular formula C21H18BrN3O3 B3016387 N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 922905-51-9

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B3016387
CAS RN: 922905-51-9
M. Wt: 440.297
InChI Key: JPGPDXFRJUZKBH-UHFFFAOYSA-N
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Description

The compound N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which is a class of compounds known for their various biological activities. Although the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely possesses similar properties to those described in the literature. For instance, dihydropyridine derivatives are often characterized by their potential pharmacological activities, including antimicrobial properties as seen in the related compounds discussed in the second paper .

Synthesis Analysis

The synthesis of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the formation of a dihydropyridine ring, which can be achieved through various synthetic routes. For example, the synthesis of related compounds such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides involves multiple steps, including the formation of the core structure followed by functionalization with different substituents to achieve the desired properties .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is crucial for their biological activity. The first paper describes the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, which features hydrogen bonds forming infinite chains along a specific axis . This suggests that the compound of interest may also form similar hydrogen bonding patterns, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving dihydropyridine derivatives can vary widely depending on the substituents attached to the core structure. The reactivity of such compounds is often associated with the dihydropyridine ring and the functional groups attached to it. While the provided papers do not detail the chemical reactions of the specific compound , they do suggest that the antimicrobial activity of related compounds is likely due to their ability to interact with bacterial and fungal species .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be inferred to some extent from the related compounds discussed in the papers. These properties include solubility, which is influenced by the presence of functional groups capable of forming hydrogen bonds, as well as the compound's stability and melting point. The antimicrobial activity of similar compounds suggests that they are biologically active and stable enough to exert their effects on microbial species .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on the synthesis, characterization, and docking studies of related compounds. They synthesized a series of tetrazol-thiophene-2-carboxamides by a multi-step reaction, starting with 2-cyano acetamide, demonstrating the compound's utility in synthetic organic chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
  • Antimicrobial Activity :

    • Nimavat, Popat, Vasoya, and Joshi (2004) explored the antimicrobial activity of similar compounds, illustrating their potential in the development of new antimicrobial agents (Nimavat, Popat, Vasoya, & Joshi, 2004).
  • Antioxidant and Anticholinergic Activities :

    • Rezai, Bayrak, Taslimi, Gülçin, and Menzek (2018) reported the synthesis and biological activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including their antioxidant and anticholinergic activities. This study suggests potential therapeutic applications for related compounds (Rezai et al., 2018).
  • Radical Scavenging Activity :

    • Li, Li, Gloer, and Wang (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals. This demonstrates the compound's relevance in the study of natural antioxidants (Li, Li, Gloer, & Wang, 2012).
  • Catalytic and Synthetic Applications :

    • El‐Faham, Al Marhoon, Abdel-Megeed, and Albericio (2013) explored the use of OxymaPure/DIC for the synthesis of novel α-ketoamide derivatives, demonstrating the compound's utility in facilitating efficient and high-yield synthetic processes (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
  • Drug Design and Discovery :

    • Reddy, Venkata, Reddy, and Dubey (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, highlighting the compound's role in green chemistry approaches to drug design (Reddy, Venkata, Reddy, & Dubey, 2014).
  • Chemoselective Acetylation :

    • Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol, using a compound similar to the one . This study contributes to the understanding of acetylation mechanisms in organic synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGPDXFRJUZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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